molecular formula C9H11NO2 B3060770 N-(2-Hydroxybenzyl)acetamide CAS No. 80311-94-0

N-(2-Hydroxybenzyl)acetamide

Cat. No.: B3060770
CAS No.: 80311-94-0
M. Wt: 165.19 g/mol
InChI Key: CLTHXCBZMXABDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxybenzyl)acetamide is an organic compound with the molecular formula C9H11NO2 It is characterized by the presence of a benzyl group substituted with a hydroxyl group at the ortho position and an acetamide group

Mechanism of Action

Target of Action

N-(2-Hydroxybenzyl)acetamide is a complex compound with a broad spectrum of potential biological activities. It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with a variety of biological targets.

Mode of Action

For instance, indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects, among others . These effects are typically mediated through the compound’s interaction with specific cellular receptors or enzymes, leading to changes in cellular function or signaling pathways.

Biochemical Pathways

For instance, indole derivatives have been shown to affect a variety of biochemical pathways, including those involved in inflammation, viral replication, and cancer cell proliferation .

Result of Action

One study has reported that a compound with a similar structure exhibited significant inhibitory activity against gibberella zeae, a type of fungus . This suggests that this compound may also have potent biological activity.

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors . These could include the pH and temperature of the environment, the presence of other compounds or substances, and specific conditions within the body if used as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Hydroxybenzyl)acetamide can be synthesized through the reaction of 2-hydroxybenzylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the amine group reacting with the acetic anhydride to form the acetamide linkage.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization to obtain the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions for substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Benzylamine derivatives.

    Substitution: Various substituted benzylacetamides.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

N-(2-Hydroxybenzyl)acetamide can be compared with other benzylacetamide derivatives:

    N-(4-Hydroxybenzyl)acetamide: Similar structure but with the hydroxyl group at the para position, leading to different reactivity and biological activity.

    N-(2-Methoxybenzyl)acetamide: Contains a methoxy group instead of a hydroxyl group, affecting its chemical properties and interactions.

    N-(2-Hydroxyphenyl)acetamide: Lacks the benzyl group, resulting in different chemical behavior and applications.

Properties

IUPAC Name

N-[(2-hydroxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)10-6-8-4-2-3-5-9(8)12/h2-5,12H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTHXCBZMXABDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507760
Record name N-[(2-Hydroxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80311-94-0
Record name N-[(2-Hydroxyphenyl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methoxybenzylamine (822 mg, 6.0 mmol) in methanol (10 mL) was treated with acetic anhydride (613 mg, 6.0 mmol) at room temperature for 2 h. The volatiles were removed in vacuo. The residue was dissolved in CH2Cl2, cooled to 0° C., 1M solution of BBr3 in CH2Cl2 (12 mL, 12.0 mml) was added slowly. After addition was completed the reaction mixture was stirred at room temperature overnight, cooled to 0° C., methanol (3 mL) was added and after 10 min volatiles were removed in vacuo. The residue was dissolved in ethyl acetate, washed successively with aqueous NaHCO3 and H2O. The organic layer was dried over Na2SO4 filtered and concentrated. The residue was purified by silica gel flash chromatography (0-50% ethyl acetate in petroleum spirit) to give the subtitled compound (400 mg).
Quantity
822 mg
Type
reactant
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Hydroxybenzyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-Hydroxybenzyl)acetamide
Reactant of Route 3
Reactant of Route 3
N-(2-Hydroxybenzyl)acetamide
Reactant of Route 4
Reactant of Route 4
N-(2-Hydroxybenzyl)acetamide
Reactant of Route 5
Reactant of Route 5
N-(2-Hydroxybenzyl)acetamide
Reactant of Route 6
Reactant of Route 6
N-(2-Hydroxybenzyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.